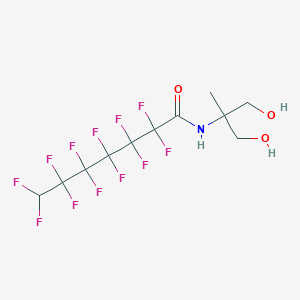![molecular formula C16H12Cl2N4O B10950890 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10950890.png)
4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two chlorobenzyl groups attached to the triazole ring and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α-haloketone or an α-haloester. The reaction is usually carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate.
-
Introduction of Chlorobenzyl Groups: : The chlorobenzyl groups can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product.
-
Formation of the Benzamide Moiety: : The benzamide moiety can be introduced through an amidation reaction. This involves reacting the intermediate product with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
-
Reduction: : The compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form corresponding reduced products.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl groups can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.
Reduction: Corresponding reduced products, such as alcohols or amines.
Substitution: Corresponding substituted products, such as amides or thioethers.
科学研究应用
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
-
Medicine: : The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
-
Industry: : The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death. As an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth.
相似化合物的比较
4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can be compared with other similar compounds, such as:
-
4-chloro-N-[1-(4-chlorobenzyl)-4-piperidinyl]benzamide: : This compound has a piperidine ring instead of a triazole ring, which may result in different biological activities and properties.
-
4-chloro-N-(2,4-dichlorobenzyl)benzamide: : This compound has an additional chlorine atom on the benzyl group, which may affect its reactivity and biological activity.
-
4-chloro-N-(4-chlorobenzyl)-2-aminobenzamide: : This compound has an amino group instead of a triazole ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H12Cl2N4O |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12Cl2N4O/c17-13-5-1-11(2-6-13)9-22-10-19-16(21-22)20-15(23)12-3-7-14(18)8-4-12/h1-8,10H,9H2,(H,20,21,23) |
InChI 键 |
VDOPAVRUUFDQNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10950818.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10950825.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B10950838.png)
![2-({[(2-Phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B10950843.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10950854.png)
![Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10950858.png)
![1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10950865.png)


![(1Z)-N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10950881.png)
![6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950884.png)
![2,4-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10950893.png)
![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950900.png)
![ethyl 1-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B10950901.png)
